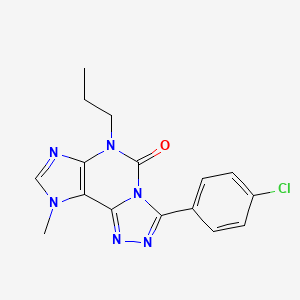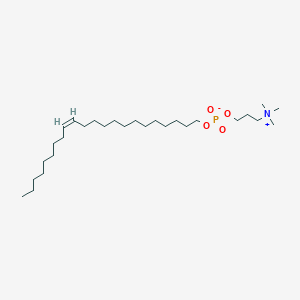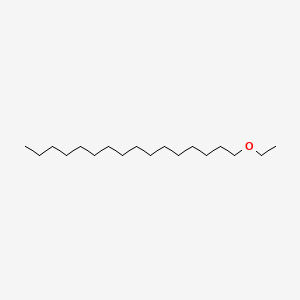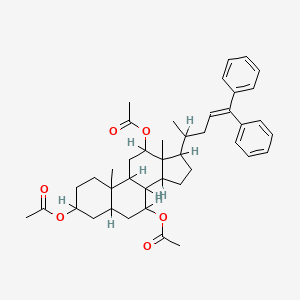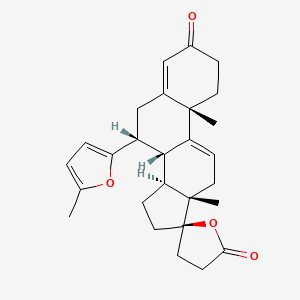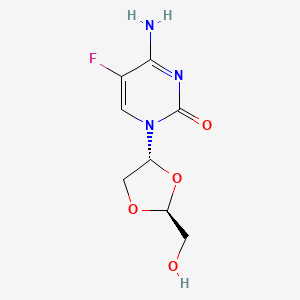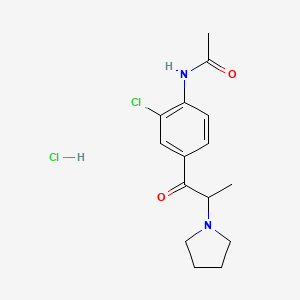
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a pyrrolidine moiety, and an acetamide group. Its monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-nitroacetophenone with pyrrolidine under basic conditions to form the intermediate 2-chloro-4-(1-pyrrolidinyl)acetophenone.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting amine is acetylated using acetic anhydride to form the final product, N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide.
Formation of Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), or alkoxides (R-OH) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide: Lacks the monohydrochloride salt, resulting in different solubility and stability properties.
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide dihydrochloride: Contains two hydrochloride salts, which may affect its solubility and reactivity.
N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide methyl ester:
Propiedades
Número CAS |
97111-05-2 |
|---|---|
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
N-[2-chloro-4-(2-pyrrolidin-1-ylpropanoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-10(18-7-3-4-8-18)15(20)12-5-6-14(13(16)9-12)17-11(2)19;/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19);1H |
Clave InChI |
HCJTUNHSMXLMCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)NC(=O)C)Cl)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


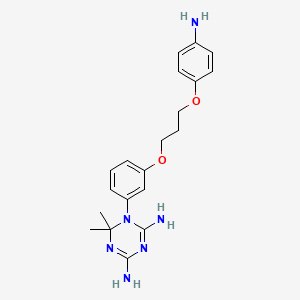
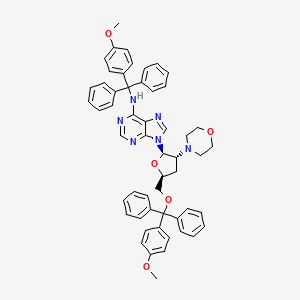
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
